molecular formula C7H16O6S2 B1616078 Neopentyl glycol dimethylsulfate CAS No. 53555-41-2

Neopentyl glycol dimethylsulfate

Cat. No.: B1616078
CAS No.: 53555-41-2
M. Wt: 260.3 g/mol
InChI Key: MBBDNGMNEVIICT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Neopentyl glycol dimethylsulfate, also known as 2,2-Dimethylpropane-1,3-diyl dimethanesulfonate, is a chemical compound that is used in various industrial applications

Mode of Action

The compound contains two sulfate groups, which might act as leaving groups in certain reactions, allowing the attached methyl groups to participate in alkylation reactions with nucleophiles. This means that it can transfer its methyl groups to other molecules, thereby modifying their structure and function.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For example, its reactivity might be affected by the pH of the environment, while its stability could be influenced by temperature .

Preparation Methods

Chemical Reactions Analysis

Neopentyl glycol dimethylsulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

(2,2-dimethyl-3-methylsulfonyloxypropyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O6S2/c1-7(2,5-12-14(3,8)9)6-13-15(4,10)11/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBDNGMNEVIICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COS(=O)(=O)C)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305786
Record name Neopentyl glycol dimethylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53555-41-2
Record name 1,3-Propanediol, 2,2-dimethyl-, 1,3-dimethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53555-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 171672
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 53555-41-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Neopentyl glycol dimethylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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